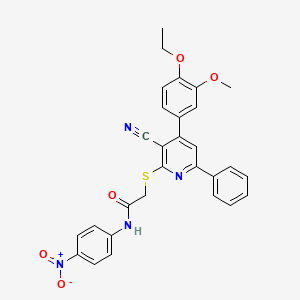
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorosulfonyl group, a phenyl ring, and a triaminopyrimidine moiety. These structural elements contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the Fluorosulfonyl Group: This step involves the introduction of the fluorosulfonyl group onto the phenyl ring. Common reagents for this step include fluorosulfonic acid or its derivatives.
Attachment of the Triaminopyrimidine Moiety: This step involves the coupling of the triaminopyrimidine group to the phenyl ring through a propoxy linker. This can be achieved using appropriate coupling agents and reaction conditions.
Final Assembly: The final step involves the combination of the intermediate compounds to form the desired product. This may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound’s structural features may allow it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)phenylpropanoic acid: This compound shares the fluorosulfonyl group but differs in its overall structure and functional groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group but differs in its core structure and substituents.
Uniqueness
3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structural features distinguish it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H23FN6O7S2 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate |
InChI |
InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27) |
InChI Key |
OIYBBNHFQNVYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


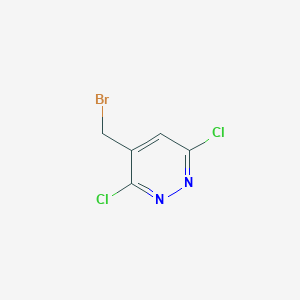
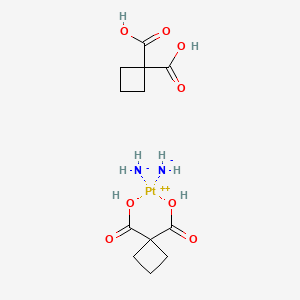
![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)

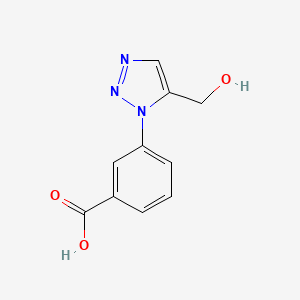

![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
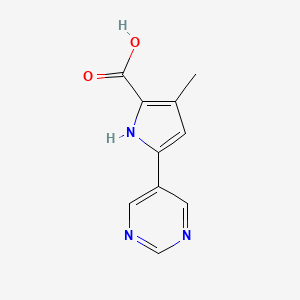
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
![2-imino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one](/img/structure/B11774732.png)
